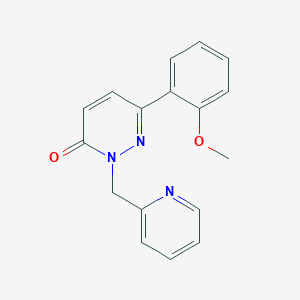
6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, also known as MPP, is a pyridazinone-based compound that has been studied for its potential applications in scientific research. MPP has a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of various compounds on biological systems.
Wissenschaftliche Forschungsanwendungen
6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has been used in a variety of scientific research applications, such as studies of the effects of various compounds on biological systems. It has also been used to investigate the effects of various compounds on the development and function of cells, as well as to study the effects of drugs on the nervous system. In addition, 6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has been used to study the effects of various compounds on the immune system, as well as to investigate the effects of various compounds on the metabolism of cells.
Wirkmechanismus
The mechanism of action of 6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is not yet fully understood, but it is believed to act as an agonist at certain receptors in the body. It is thought to interact with various receptors in the brain, including serotonin, dopamine, and norepinephrine receptors. In addition, it is believed to act as an inhibitor of certain enzymes, such as monoamine oxidase, and to affect the activity of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has been found to have a wide range of biochemical and physiological effects. It has been shown to have an antidepressant effect in animal studies, as well as to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have an effect on the metabolism of certain drugs, as well as to possess neuroprotective properties. In addition, it has been found to have an effect on the development and function of cells, as well as to have an effect on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one in laboratory experiments has several advantages. It is relatively inexpensive and can be synthesized from commercially available starting materials. In addition, it has a wide range of biochemical and physiological effects, and can be used to study the effects of various compounds on biological systems. However, there are some limitations to its use in laboratory experiments. It is not well-understood how 6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one interacts with various receptors in the body, and its mechanism of action is not yet fully understood. In addition, there is a lack of information on the long-term effects of 6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one on biological systems.
Zukünftige Richtungen
There are several potential future directions for research on 6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one. Further research is needed to better understand its mechanism of action and its interactions with various receptors in the body. In addition, studies are needed to investigate the long-term effects of 6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one on biological systems. Furthermore, research is needed to investigate the potential therapeutic applications of 6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, such as its use in the treatment of depression, anxiety, and other mental health disorders. Finally, research is needed to explore the potential applications of 6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one in other areas, such as its use in the treatment of various diseases.
Synthesemethoden
6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one can be synthesized from commercially available starting materials, such as 2-methoxyphenylacetonitrile and 2-aminopyridine. The reaction of these starting materials is carried out in the presence of an acid catalyst, such as hydrochloric acid, to form the desired pyridazinone-based compound. The reaction is typically carried out at room temperature, and the product can be purified by recrystallization.
Eigenschaften
IUPAC Name |
6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-8-3-2-7-14(16)15-9-10-17(21)20(19-15)12-13-6-4-5-11-18-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDADZMQUPNOHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6577786.png)
![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B6577791.png)
![5-methyl-2-(propan-2-yl)phenyl N-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamate](/img/structure/B6577797.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6577806.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6577828.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]adamantane-1-carboxamide](/img/structure/B6577844.png)
![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}-2,4-dimethoxybenzamide](/img/structure/B6577848.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6577852.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6577863.png)

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6577877.png)